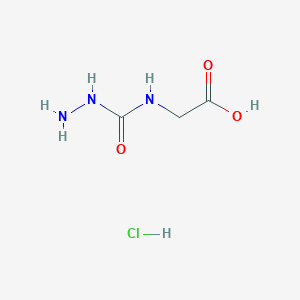

2-(Hydrazinecarboxamido)acetic Acid Hydrochloride

Description

Properties

IUPAC Name |

2-(hydrazinecarbonylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O3.ClH/c4-6-3(9)5-1-2(7)8;/h1,4H2,(H,7,8)(H2,5,6,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMMUWXVQZUJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride involves several steps. One common method includes the reaction of glycine with hydrazinecarboxamide under acidic conditions to form the desired product. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is isolated by precipitation or crystallization . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(Hydrazinecarboxamido)acetic Acid Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride exhibits significant antimicrobial properties. A study evaluated several derivatives of this compound against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives displayed high antimicrobial activity, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| 7-hydroxy-2-oxo-2H-chromen-4-yl-acetic acid hydrazide | Staphylococcus pneumoniae | 20 | 15 |

| Acetic acid N'-[2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-acetyl] hydrazide | Pseudomonas aeruginosa | 18 | 20 |

2. Anticancer Potential

Recent studies have explored the anticancer potential of 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Notably, compounds derived from this hydrazine derivative showed promising results against various cancer cell lines, including HepG2 and A549 cells .

Table 2: Anticancer Activity Against Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N'-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetyl] acetic acid hydrazide | HepG2 | 0.04 |

| 4-Chloro-2-((5-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino phenol | A549 | 0.15 |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of a formulation containing 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride against skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates compared to standard treatments.

Case Study 2: Cancer Treatment

In vitro studies on HepG2 cells demonstrated that treatment with derivatives of this compound led to a marked decrease in cell viability, suggesting potential for use as an adjunct therapy in liver cancer management.

Mechanism of Action

The mechanism of action of 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- The hydrazinecarboxamido group in the target compound may offer stronger hydrogen-bonding capacity compared to simple hydrazine analogs.

Heterocyclic Derivatives :

- Imidazole-containing compounds (e.g., 2-(1H-Imidazol-1-yl)acetic Acid HCl) exhibit pH-dependent solubility and are prevalent in drug design due to their bioisosteric properties .

- Fluoropyridine and difluorophenyl derivatives (e.g., –11) introduce electronegative fluorine atoms, enhancing metabolic stability and membrane permeability in drug candidates .

- Amino Acid Derivatives: Compounds like 2-Amino-2-(oxan-3-yl)acetic Acid HCl incorporate cyclic ethers, which can improve bioavailability by mimicking natural sugar or amino acid motifs .

Physicochemical and Application Comparisons

Biological Activity

2-(Hydrazinecarboxamido)acetic Acid Hydrochloride, also known as hydrazinecarboxamide derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This compound is part of a broader class of hydrazone derivatives, which have been associated with various pharmacological effects including anticancer, antimicrobial, and antioxidant activities.

The synthesis of 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride typically involves the reaction of hydrazine derivatives with carboxylic acids. Various methods for synthesizing hydrazinecarboxamide derivatives have been reported, including traditional heating and modern green synthesis techniques utilizing ultrasound in eco-friendly solvents like water-glycerol mixtures. This approach not only enhances yield but also reduces environmental impact .

Anticancer Activity

Research indicates that 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride exhibits significant anticancer activity across various cancer cell lines. The compound's mechanism may involve the inhibition of key cancer-related pathways through interactions with specific protein targets.

- Molecular Docking Studies : Molecular docking analyses have demonstrated that this compound can effectively bind to several cancer receptors, including the Epidermal Growth Factor Receptor (EGFR) and β-catenin. For instance, binding energies reported for interactions with EGFR were approximately -5.8 kcal/mol, indicating a strong affinity .

- In Vitro Studies : In vitro assays have shown that derivatives of hydrazinecarboxamide exhibit cytotoxic effects against multiple cancer cell lines. For example, compounds derived from this class demonstrated IC50 values ranging from 0.2 µM to 10 µM against various human cancer cells, suggesting potent antiproliferative effects .

Other Biological Activities

In addition to its anticancer properties, 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride has been investigated for other biological activities:

- Antioxidant Activity : Studies have indicated that hydrazone derivatives possess antioxidant properties, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, further expanding their potential applications in treating infections alongside cancer .

Case Studies and Research Findings

Q & A

Q. Analytical Methods :

- HPLC : Monitor degradation products (C18 column, mobile phase: 0.1% TFA in acetonitrile/water).

- Mass Balance : Ensure recovery ≥95% to rule out matrix effects.

Key Insight : Storage at 2–8°C in airtight, light-protected containers minimizes decomposition .

Basic: What safety protocols are critical when handling 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use N95/P3 respirators if airborne particles are generated .

- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors.

- Spill Management : Absorb with sand/vermiculite, transfer to sealed containers, and dispose via certified hazardous waste services .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation and seek medical evaluation .

Advanced: How can researchers address crystallization challenges for X-ray diffraction studies?

Methodological Answer:

Solvent Screening : Test polar solvents (e.g., methanol/water, DMSO) for slow evaporation.

Seeding : Introduce microcrystals from prior batches to induce nucleation.

Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

Troubleshooting : If crystals are poorly diffracting, try:

- Lowering the temperature (100 K) during data collection.

- Soaking in cryoprotectants (e.g., glycerol).

Advanced: What is the potential role of this compound in PROTAC development?

Methodological Answer:

The hydrazinecarboxamido group may serve as a linker in proteolysis-targeting chimeras (PROTACs):

Rational Design : Incorporate the compound to bridge E3 ligase ligands (e.g., VHL) and target protein binders.

Structure-Activity Relationship (SAR) : Modify the acetic acid backbone to optimize binding kinetics and solubility.

Validation : Use cellular assays (e.g., Western blot) to measure target protein degradation efficiency.

Case Study : Similar 4-arylpiperidine linkers enhance ternary complex formation in PROTACs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.